molecular formula C7H15ClN2S B15286271 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

Cat. No.: B15286271
M. Wt: 194.73 g/mol
InChI Key: LXPYPNJLYBHQSN-UHFFFAOYSA-N
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Description

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride is an organic compound with the molecular formula C7H15ClN2S and a molecular weight of 194.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride typically involves the reaction of 2-amino-1-propanethiol with pyrrolidine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters . The process may include multiple purification steps, such as crystallization and filtration, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride include:

  • 2-amino-1-pyrrolidin-1-ylpropane-1-one
  • 2-amino-1-pyrrolidin-1-ylpropane-1-sulfone
  • 2-amino-1-pyrrolidin-1-ylpropane-1-thiol

Uniqueness

What sets this compound apart from these similar compounds is its unique thione group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPYPNJLYBHQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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